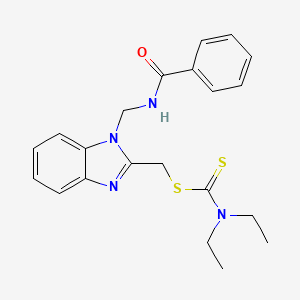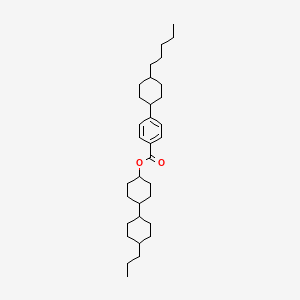
trans,trans-4'-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate: is a complex organic compound known for its unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the formation of bicyclohexyl derivatives, followed by the introduction of benzoate groups through esterification reactions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated systems, to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions: trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a model system to study the interactions between different molecular components. Its structural properties make it an ideal candidate for investigating the mechanisms of molecular recognition and binding.
Medicine: In medicine, trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate may have potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry: In industry, this compound is used in the production of advanced materials, such as liquid crystals and polymers. Its unique properties contribute to the development of high-performance materials with specific functionalities.
Wirkmechanismus
The mechanism of action of trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
- 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-pentylcyclohexyl)-cyclohexyl]benzene
- trans,trans-4’‘-(4’'-Propyl-bicyclohexyl-4-yl)-3,4,5-trifluorobiphenyl
Uniqueness: trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate is unique due to its specific combination of bicyclohexyl and benzoate groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its potential as a versatile compound.
Eigenschaften
CAS-Nummer |
947536-74-5 |
|---|---|
Molekularformel |
C33H52O2 |
Molekulargewicht |
480.8 g/mol |
IUPAC-Name |
[4-(4-propylcyclohexyl)cyclohexyl] 4-(4-pentylcyclohexyl)benzoate |
InChI |
InChI=1S/C33H52O2/c1-3-5-6-8-26-11-15-27(16-12-26)29-17-19-31(20-18-29)33(34)35-32-23-21-30(22-24-32)28-13-9-25(7-4-2)10-14-28/h17-20,25-28,30,32H,3-16,21-24H2,1-2H3 |
InChI-Schlüssel |
ILENYPWJXPDJDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3CCC(CC3)C4CCC(CC4)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



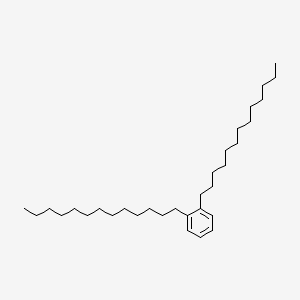

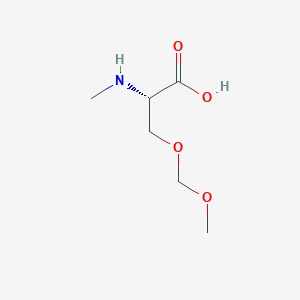
![6-[4-anthracen-9-yl-6-(6-cyanopyridin-2-yl)pyridin-2-yl]pyridine-2-carbonitrile](/img/structure/B13785158.png)

![Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13785160.png)
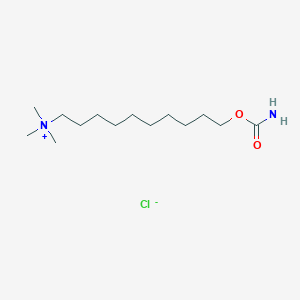

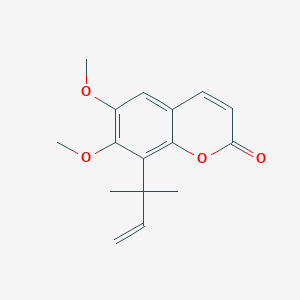

![2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt](/img/structure/B13785217.png)
